Ursolic acid acetate

Cancer Biology Melanoma Anti-Proliferative Activity

3-Acetylursolic acid (also known as Acetylursolic acid or Ursolic acid acetate; CAS 7372-30-7) is a semi-synthetic or naturally occurring pentacyclic triterpenoid derived from ursolic acid through acetylation at the C3 hydroxyl position. It is a white to off-white crystalline solid with a molecular weight of 498.74 g/mol (C32H50O4) and is commercially available at ≥95-98% purity for research applications.

Molecular Formula C32H50O4
Molecular Weight 498.7 g/mol
Cat. No. B15506878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrsolic acid acetate
Molecular FormulaC32H50O4
Molecular Weight498.7 g/mol
Structural Identifiers
SMILESCC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C2C1C)C)C(=O)O
InChIInChI=1S/C32H50O4/c1-19-11-16-32(27(34)35)18-17-30(7)22(26(32)20(19)2)9-10-24-29(6)14-13-25(36-21(3)33)28(4,5)23(29)12-15-31(24,30)8/h9,19-20,23-26H,10-18H2,1-8H3,(H,34,35)/t19?,20?,23?,24?,25?,26?,29-,30+,31+,32-/m0/s1
InChIKeyPHFUCJXOLZAQNH-UYNFGPCASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Acetylursolic Acid: A Structurally Distinct Triterpenoid Derivative for Cancer and Antimicrobial Research


3-Acetylursolic acid (also known as Acetylursolic acid or Ursolic acid acetate; CAS 7372-30-7) is a semi-synthetic or naturally occurring pentacyclic triterpenoid derived from ursolic acid through acetylation at the C3 hydroxyl position [1]. It is a white to off-white crystalline solid with a molecular weight of 498.74 g/mol (C32H50O4) and is commercially available at ≥95-98% purity for research applications [2]. As a lipophilic derivative, it exhibits distinct pharmacological properties compared to its parent compound, including anti-proliferative, anti-migratory, and antimicrobial activities, making it a specialized tool in cancer biology and infectious disease research [3].

Why 3-Acetylursolic Acid Cannot Be Substituted by Ursolic Acid or Other Pentacyclic Triterpenoids


Direct substitution of 3-acetylursolic acid with its parent compound, ursolic acid, or other in-class triterpenoids like oleanolic acid is not scientifically valid due to structural acetylation at the C3 position, which fundamentally alters its biological activity profile [1]. While ursolic acid exhibits broad cytotoxicity (IC50 = 30 µM against HCT15 colon carcinoma cells [2]), 3-acetylursolic acid demonstrates a distinct mechanism of action: it maintains similar anti-proliferative potency but triggers different cell cycle arrest (S phase vs. sub-G1) [1], suppresses anti-migratory properties [1], and shows unique antimicrobial activity against Plasmodium falciparum (IC50 = 4 µM) [3]. This functional divergence, driven by a single acetylation, means that experimental outcomes—particularly in studies of cell migration, cell cycle regulation, or antiparasitic screening—are not interchangeable between these compounds. The quantitative differences outlined below provide the evidence base for selecting this specific derivative over generic alternatives.

3-Acetylursolic Acid: Quantitative Differentiation Evidence Against Comparators


Anti-Proliferative Potency of 3-Acetylursolic Acid vs. Ursolic Acid in Melanoma

In a direct head-to-head comparison, 3-O-acetylursolic acid demonstrated comparable anti-proliferative potency to ursolic acid against A375 human melanoma cells. The GI50 values were 32 µM for 3-O-acetylursolic acid versus 26 µM for ursolic acid, representing a 1.23-fold difference in potency [1]. Both compounds significantly increased early and late apoptotic populations and activated caspases 3/7 at 48-72 hours post-treatment, indicating that the acetylated derivative retains the apoptotic mechanism of the parent molecule [1].

Cancer Biology Melanoma Anti-Proliferative Activity

Cell Cycle Arrest: S Phase Blockade by 3-Acetylursolic Acid vs. Sub-G1 Accumulation by Ursolic Acid

A critical functional distinction lies in cell cycle regulation. In the same A375 melanoma model, ursolic acid caused a significant elevation of the sub-G1 population, indicative of apoptosis-associated DNA fragmentation. In contrast, its 3-acetyl derivative arrested the cell cycle at the S phase [1]. Furthermore, 3-O-acetylursolic acid induced strong morphological changes in A375 cells that were more aggressive than those observed with ursolic acid [1].

Cell Cycle Apoptosis Mechanism of Action

Suppression of Anti-Migratory Activity: A Loss-of-Function Phenotype

Acetylation at the C3 position selectively abolishes the anti-migratory properties of ursolic acid. In B16F10 murine melanoma cells, ursolic acid significantly reduced both 2D scratch closure and 3D Transwell migration. However, 3-O-acetylursolic acid failed to suppress migration in both assays, indicating that the 3-acetylation suppresses this specific functional activity [1]. The study explicitly concludes that '3-acetylation suppresses its anti-migratory properties' [1].

Cell Migration Metastasis Wound Healing

Antiplasmodial Activity of 3-Acetylursolic Acid vs. Structurally Related Triterpenoids

3-Acetylursolic acid exhibits potent in vitro activity against Plasmodium falciparum, the causative agent of malaria, with an IC50 of 4 µM [1]. As a class-level inference, this antiplasmodial potency is superior to that reported for the parent compound ursolic acid in some studies, and it is linked to inhibition of P. falciparum heat shock protein 90 (PfHsp90) with a KD of 8.16 µM . Additionally, 3β-acetylursolic acid has demonstrated the ability to reduce parasitaemia in a Plasmodium berghei mouse model .

Antimalarial Parasitology Plasmodium falciparum

Antimicrobial Activity: Selective Potency Against Gram-Positive Pathogens

3-Acetylursolic acid displays selective antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values are 39.1 µM against Bacillus cereus, 19.6 µM against Staphylococcus aureus, and notably 4.81 µM against Streptococcus pneumoniae [1]. This activity profile is distinct from the compound's cytotoxicity, as evidenced by an LC50 of 351 µM against HepG2 hepatocellular carcinoma cells, indicating a potential therapeutic window for antimicrobial applications [1].

Antibacterial Gram-Positive Streptococcus pneumoniae

Optimal Research Applications for 3-Acetylursolic Acid Based on Quantitative Evidence


Dissecting Proliferation from Migration in Cancer Cell Biology

Researchers studying the uncoupling of cell proliferation and migration pathways should select 3-acetylursolic acid as a unique chemical probe. Evidence shows that while it maintains anti-proliferative potency comparable to ursolic acid (GI50 = 32 µM vs. 26 µM in A375 melanoma cells), it completely lacks anti-migratory activity [1]. This functional dichotomy—proliferation inhibition without migration suppression—makes it an ideal tool for mechanistic studies aimed at separating these two hallmarks of cancer progression, a property not shared by the parent compound [1].

Investigating S-Phase Cell Cycle Arrest Mechanisms

For laboratories focused on cell cycle regulation and S-phase checkpoints, 3-acetylursolic acid provides a distinct experimental advantage over ursolic acid. Direct comparative data demonstrate that 3-O-acetylursolic acid induces S-phase arrest in A375 melanoma cells, whereas ursolic acid increases the sub-G1 population [1]. This differential effect allows researchers to probe S-phase-specific signaling pathways without the confounding influence of apoptosis-driven DNA fragmentation, enabling cleaner experimental interpretations [1].

Antimalarial Drug Discovery and PfHsp90 Targeting

In antimalarial screening programs, 3-acetylursolic acid serves as a validated starting point due to its potent in vitro activity against Plasmodium falciparum (IC50 = 4 µM) [2] and its defined molecular target, PfHsp90 (KD = 8.16 µM) . This compound offers a clear advantage over generic ursolic acid derivatives lacking defined antiparasitic potency. The availability of both phenotypic (IC50) and target engagement (KD) data enables structure-activity relationship (SAR) studies and rational design of optimized antimalarial leads [2].

Gram-Positive Antibacterial Screening with Selectivity Assessment

Procurement of 3-acetylursolic acid is warranted for antimicrobial discovery efforts targeting Gram-positive pathogens, particularly Streptococcus pneumoniae (MIC = 4.81 µM) [3]. The compound's selectivity profile—with activity against S. pneumoniae and S. aureus (MIC = 19.6 µM) but an LC50 of 351 µM against HepG2 cells [3]—provides a quantitative framework for assessing the therapeutic index. This data enables researchers to prioritize 3-acetylursolic acid over other triterpenoids lacking defined antimicrobial potency and selectivity metrics.

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